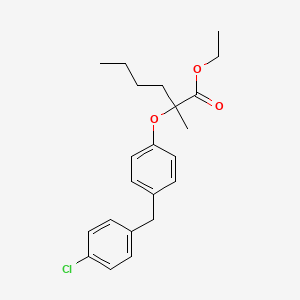

(+-)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate

Description

(±)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate is a synthetic ester compound characterized by a phenoxy backbone substituted with a 4-chlorobenzyl group and a branched ethyl ester chain. The compound’s molecular complexity arises from its chlorinated aromatic system and extended ester chain, which may influence its physicochemical properties and interactions with biological targets .

Properties

CAS No. |

71548-65-7 |

|---|---|

Molecular Formula |

C22H27ClO3 |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate |

InChI |

InChI=1S/C22H27ClO3/c1-4-6-15-22(3,21(24)25-5-2)26-20-13-9-18(10-14-20)16-17-7-11-19(23)12-8-17/h7-14H,4-6,15-16H2,1-3H3 |

InChI Key |

URKWPFOAXJPSNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate typically involves the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzyl alcohol to form 4-[(4-chlorophenyl)methyl]phenol. This intermediate is then reacted with 2-methylhexanoic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

Oxidation: Formation of 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoic acid.

Reduction: Formation of ethyl 2-[4-[(cyclohexyl)methyl]phenoxy]-2-methylhexanoate.

Substitution: Formation of ethyl 2-[4-[(4-aminophenyl)methyl]phenoxy]-2-methylhexanoate.

Scientific Research Applications

Cholesterol-Lowering Agent

(±)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate is structurally related to fenofibrate, a drug used to lower cholesterol levels. Its mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a critical role in lipid metabolism. Studies indicate that it may enhance lipid profiles by reducing triglycerides and increasing HDL cholesterol levels .

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory pathways can be beneficial in diseases such as arthritis and cardiovascular disorders .

Antioxidant Activity

The compound shows potential as an antioxidant, which can help mitigate oxidative stress in various biological systems. This property is crucial for developing therapies aimed at preventing oxidative damage associated with aging and degenerative diseases .

Case Study 1: Lipid Regulation

A study conducted on animal models illustrated that administration of (±)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate resulted in significant reductions in serum triglycerides and total cholesterol levels. The results suggested that the compound effectively mimics the action of fenofibrate, supporting its use in lipid regulation therapies .

Case Study 2: Inflammation Reduction

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. The findings indicate its potential application in developing new anti-inflammatory drugs aimed at chronic inflammatory diseases .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (±)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate and related compounds:

Notes:

- Structural Differences: Ester Chain Length: The target compound’s caproate (six-carbon) ester chain contrasts with the shorter propanoate (three-carbon) chains in fenoxaprop-ethyl and quizalofop-P-ethyl. Aromatic Substituents: The 4-chlorobenzyl group in the target compound differs from the benzoxazolyl or quinoxalinyl groups in fenoxaprop-ethyl and quizalofop-P-ethyl. These substituents are critical for target specificity; for example, quinoxalinyl groups in quizalofop-P-ethyl confer selectivity against grassy weeds . Chiral Center: Unlike quizalofop-P-ethyl (which is enantiomerically pure), the target compound’s (±)-designation indicates a racemic mixture, which could affect efficacy and regulatory approval .

- Functional Implications: Herbicidal Activity: Fenoxaprop-ethyl and quizalofop-P-ethyl inhibit acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. The target compound’s phenoxy-chlorobenzyl motif may interact with similar targets but with altered potency due to steric or electronic effects . Environmental Behavior: The caproate ester’s hydrophobicity might reduce leaching into groundwater compared to propanoate analogs but increase bioaccumulation risks .

Biological Activity

(±)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate, a compound with the molecular formula C19H19ClO4, is recognized for its potential biological activities, particularly in pharmacological contexts. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Weight : 346.80 g/mol

- CAS Number : 42019-08-9

- Structure : The compound features a chlorobenzyl moiety linked to a phenoxy group and an ethyl caproate structure, contributing to its biological properties.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antitumor Activity : Studies have demonstrated that related compounds exhibit significant antitumor effects in cancer cell lines, particularly prostate cancer cells. The mechanism involves modulation of apoptosis and cell proliferation via adrenergic receptor pathways .

- Antihyperlipidemic Effects : As an impurity reference material for fenofibrate, it is associated with lipid-lowering effects, making it relevant in the treatment of hyperlipidemia .

- Adrenergic Receptor Interaction : The compound may interact with alpha-adrenergic receptors, influencing cellular signaling pathways related to growth and apoptosis.

- Cell Proliferation Modulation : Research indicates that compounds with similar structures can significantly affect cell proliferation rates in various cancer types .

1. Antitumor Activity in PC-3 Cells

A study assessed the efficacy of related compounds on human PC-3 prostate cancer cells using the sulforhodamine B (SRB) assay. The results indicated:

- GI50 (Growth Inhibition) : Low micromolar concentrations were effective.

- Mechanism : The study highlighted the role of alpha1D and alpha1B adrenergic receptors in mediating apoptosis and growth inhibition .

2. Lipid-Lowering Effects

In the context of antihyperlipidemic activity, (±)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate was evaluated as part of a broader investigation into fenofibrate derivatives:

- Findings : The compound exhibited significant lipid-lowering effects comparable to fenofibrate, supporting its potential therapeutic use in managing dyslipidemia .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.